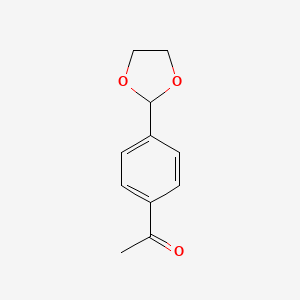
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone
Overview
Description
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves the acetalization of aromatic aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method includes the reaction of 4-nitrobenzaldehyde with ethylene glycol in a toluene medium to form 2-(4-nitrophenyl)-1,3-dioxolane, which can then be reduced to the desired product using glucose as an eco-friendly reductant in an alkaline medium .
Chemical Reactions Analysis
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for nitration, and sulfuric acid for sulfonation
Scientific Research Applications
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and as a stabilizer for polyvinyl chloride
Mechanism of Action
The mechanism of action of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound also contains the dioxolane ring but has different functional groups, leading to distinct chemical properties and applications.
2-Phenyl-1,3-dioxolane-4-methanol: Another compound with a dioxolane ring, used in different synthetic applications.
1-(4-(2-Hydroxypropan-2-yl)phenyl)ethanone: Similar in structure but with a hydroxypropan-2-yl group, leading to different reactivity and uses.
Properties
IUPAC Name |
1-[4-(1,3-dioxolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLCLBNRWFFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341006 | |
| Record name | 2-(4-Acetylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80463-23-6 | |
| Record name | 2-(4-Acetylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


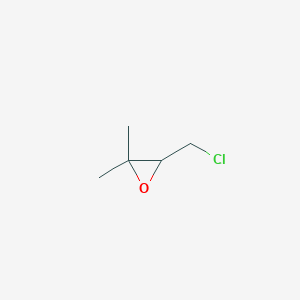


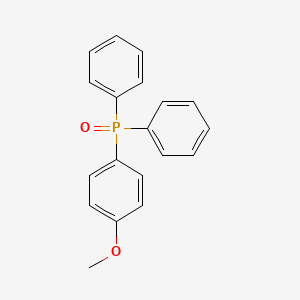
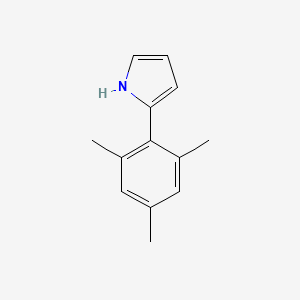
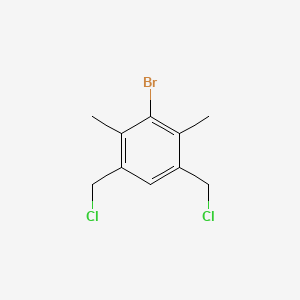
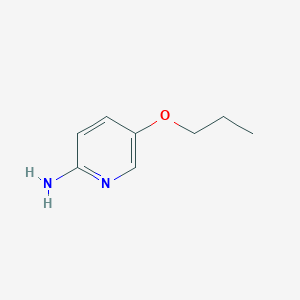


![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)
![Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-](/img/structure/B3057357.png)
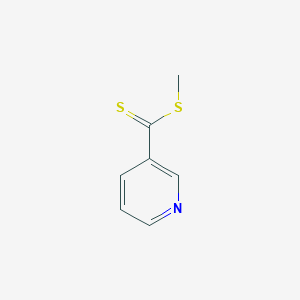
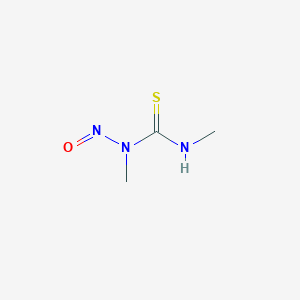
![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)
